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Cat. No.: B1676191 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
(Rac)-MEM 1003 is the racemic mixture of MEM 1003, a novel dihydropyridine L-type calcium

channel antagonist. It was developed by Memory Pharmaceuticals for the potential treatment of

Alzheimer's disease and bipolar disorder. The core of its mechanism of action was the

modulation of aberrant neuronal calcium homeostasis, a pathological hallmark in several

neurodegenerative and psychiatric conditions. Preclinical studies demonstrated

neuroprotective effects and cognitive enhancement in animal models. However, the clinical

development of MEM 1003 was discontinued following Phase 2a trials that failed to meet their

primary efficacy endpoints for both Alzheimer's disease and acute mania in bipolar disorder.

This technical guide provides a comprehensive overview of the pharmacology and toxicology of

(Rac)-MEM 1003, based on publicly available data and established principles of drug

development.

Pharmacology
Mechanism of Action
(Rac)-MEM 1003 acts as an antagonist of L-type voltage-gated calcium channels (L-VGCCs).

In pathological states such as Alzheimer's disease, dysregulation of calcium homeostasis can

lead to excessive intracellular calcium levels, triggering a cascade of neurotoxic events

including mitochondrial dysfunction, activation of apoptotic pathways, and impaired synaptic
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plasticity. By blocking L-VGCCs, (Rac)-MEM 1003 was intended to reduce this excessive

calcium influx, thereby restoring a more physiological intracellular calcium concentration and

mitigating downstream neurotoxicity. The dihydropyridine class of compounds, to which MEM

1003 belongs, typically binds to the α1 subunit of the L-type calcium channel.

Pharmacodynamics
Preclinical studies suggested that MEM 1003 exhibited a degree of selectivity for the central

nervous system (CNS) over the periphery. This was a key desired feature, as many L-type

calcium channel blockers have significant cardiovascular effects, such as vasodilation and

hypotension, which could be limiting in a CNS-targeted therapy. The intended

pharmacodynamic effects in the CNS included the normalization of neuronal excitability and

protection against excitotoxicity.

Pharmacokinetics
Detailed pharmacokinetic data for (Rac)-MEM 1003 are not publicly available. The tables below

outline the typical parameters that would have been assessed during its preclinical and clinical

development.

Table 1: Preclinical Pharmacokinetic Parameters of (Rac)-MEM 1003
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Parameter Species Value

Absorption

Bioavailability (%) Data not publicly available Data not publicly available

Tmax (h) Data not publicly available Data not publicly available

Distribution

Volume of Distribution (Vd)

(L/kg)
Data not publicly available Data not publicly available

Protein Binding (%) Data not publicly available Data not publicly available

Metabolism

Primary Metabolizing Enzymes Data not publicly available Data not publicly available

Major Metabolites Data not publicly available Data not publicly available

Excretion

Half-life (t1/2) (h) Data not publicly available Data not publicly available

Clearance (CL) (L/h/kg) Data not publicly available Data not publicly available

Primary Route of Excretion Data not publicly available Data not publicly available

Table 2: Human Pharmacokinetic Parameters of (Rac)-MEM 1003 (from Phase 1 studies)

Parameter Dose Value

Cmax (ng/mL) Data not publicly available Data not publicly available

Tmax (h) Data not publicly available Data not publicly available

AUC (ng·h/mL) Data not publicly available Data not publicly available

Half-life (t1/2) (h) Data not publicly available Data not publicly available

Clearance (CL) (L/h) Data not publicly available Data not publicly available

Toxicology
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Comprehensive toxicology data for (Rac)-MEM 1003 are not available in the public domain.

The following table summarizes the types of toxicological assessments that would have been

conducted as part of its preclinical safety evaluation. In clinical trials, MEM 1003 was reported

to be generally well-tolerated. However, in the Phase 2a trial for Alzheimer's disease, seven

serious adverse events, including two deaths, were reported in the treatment groups, although

none were deemed to be treatment-related by the investigators.

Table 3: Summary of Preclinical Toxicology Studies for (Rac)-MEM 1003

Study Type Species Key Findings

Acute Toxicity

Single-Dose Toxicity (LD50) Data not publicly available Data not publicly available

Sub-chronic Toxicity

Repeat-Dose Toxicity (e.g., 28-

day, 90-day)
Data not publicly available Data not publicly available

Genotoxicity

Ames Test (in vitro) Data not publicly available Data not publicly available

Chromosomal Aberration

Assay (in vitro)
Data not publicly available Data not publicly available

Micronucleus Test (in vivo) Data not publicly available Data not publicly available

Safety Pharmacology

Cardiovascular (e.g., hERG

assay, telemetry in large

animals)

Data not publicly available Data not publicly available

Central Nervous System Data not publicly available Data not publicly available

Respiratory Data not publicly available Data not publicly available

Reproductive and

Developmental Toxicity
Data not publicly available Data not publicly available
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Experimental Protocols
Detailed experimental protocols for (Rac)-MEM 1003 are proprietary to Memory

Pharmaceuticals and are not publicly available. The following are generalized methodologies

that are standard in the industry for the preclinical and clinical evaluation of a compound like

(Rac)-MEM 1003.

In Vitro Pharmacology: L-Type Calcium Channel Binding
Assay

Objective: To determine the binding affinity of (Rac)-MEM 1003 for the L-type calcium

channel.

Methodology:

Membrane Preparation: Synaptosomal membranes are prepared from a relevant brain

region (e.g., cortex or hippocampus) of a suitable animal model (e.g., rat).

Radioligand Binding: A radiolabeled L-type calcium channel antagonist (e.g., [³H]-

nitrendipine) is incubated with the membrane preparation in the presence of varying

concentrations of (Rac)-MEM 1003.

Incubation and Separation: The mixture is incubated to allow for binding equilibrium.

Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid

scintillation counting.

Data Analysis: Non-specific binding is determined in the presence of a high concentration

of an unlabeled antagonist. Specific binding is calculated by subtracting non-specific from

total binding. The inhibition constant (Ki) of (Rac)-MEM 1003 is determined by non-linear

regression analysis of the competition binding data.

In Vivo Pharmacology: Morris Water Maze for Cognitive
Enhancement
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Objective: To assess the effect of (Rac)-MEM 1003 on learning and memory in an animal

model of cognitive impairment.

Methodology:

Animal Model: Aged rodents or a transgenic model of Alzheimer's disease are used.

Apparatus: A circular pool filled with opaque water, with a hidden escape platform.

Acquisition Phase: Animals are trained over several days to find the hidden platform using

spatial cues in the room. (Rac)-MEM 1003 or vehicle is administered prior to each training

session. Latency to find the platform and path length are recorded.

Probe Trial: The platform is removed, and the animal is allowed to swim for a set period.

The time spent in the target quadrant where the platform was previously located is

measured as an indicator of spatial memory.

Data Analysis: Performance metrics (escape latency, path length, time in target quadrant)

are compared between the (Rac)-MEM 1003-treated and vehicle-treated groups using

appropriate statistical tests (e.g., ANOVA).

Preclinical Toxicology: Repeat-Dose Toxicity Study
Objective: To evaluate the potential toxicity of (Rac)-MEM 1003 after repeated administration

over a defined period.

Methodology:

Species Selection: Two species are typically used, one rodent (e.g., rat) and one non-

rodent (e.g., dog).

Dose Groups: At least three dose levels (low, mid, high) and a vehicle control group are

included.

Administration: The drug is administered daily for a specified duration (e.g., 28 or 90 days)

via the intended clinical route (e.g., oral).
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In-life Observations: Clinical signs, body weight, food consumption, and ophthalmoscopy

are monitored throughout the study.

Clinical Pathology: Blood and urine samples are collected at specified time points for

hematology, clinical chemistry, and urinalysis.

Terminal Procedures: At the end of the study, animals are euthanized, and a full necropsy

is performed. Organ weights are recorded, and tissues are collected for histopathological

examination.

Data Analysis: All data are analyzed for dose-related changes and to identify any target

organs of toxicity. The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Clinical Trial: Phase 2a in Alzheimer's Disease
Objective: To assess the efficacy and safety of MEM 1003 in patients with mild to moderate

Alzheimer's disease.

Study Design: A multi-center, randomized, double-blind, placebo-controlled study.

Patient Population: Subjects diagnosed with mild to moderate Alzheimer's disease.

Intervention: Patients are randomized to receive one of multiple doses of MEM 1003 or a

placebo for a specified treatment period (e.g., 12 weeks).

Outcome Measures:

Primary Endpoint: Change from baseline in a cognitive assessment scale, such as the

Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).

Secondary Endpoints: Changes in other cognitive and functional measures (e.g., Mini-

Mental State Examination, Clinician's Interview-Based Impression of Change).

Safety Assessments: Monitoring of adverse events, clinical laboratory tests, vital signs,

and electrocardiograms.

Data Analysis: The primary efficacy endpoint is analyzed by comparing the change from

baseline in the treatment groups to the placebo group.
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Caption: (Rac)-MEM 1003 blocks L-type calcium channels, inhibiting excessive Ca2+ influx

and downstream neurotoxic signaling pathways.

Experimental Workflow
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Caption: The development pathway of (Rac)-MEM 1003, from preclinical studies to its

discontinuation in Phase 2 clinical trials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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